molecular formula C18H17FN4O2 B2838609 2-(4-fluorophenoxy)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide CAS No. 2034468-37-4

2-(4-fluorophenoxy)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide

Cat. No.: B2838609
CAS No.: 2034468-37-4
M. Wt: 340.358
InChI Key: OZRYDXQKZFKZRO-UHFFFAOYSA-N
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Description

This compound features a 4-fluorophenoxy group linked via an acetamide bridge to a pyridine-pyrazole hybrid scaffold.

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O2/c1-23-11-14(10-22-23)18-13(3-2-8-20-18)9-21-17(24)12-25-16-6-4-15(19)5-7-16/h2-8,10-11H,9,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZRYDXQKZFKZRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

Substituent Variations on the Phenoxy Group
  • 2-(4-Methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide (): Key difference: Methylphenoxy group instead of fluorophenoxy; thiophene replaces pyridine. Application: Marketed as a cooling agent, highlighting how minor substituent changes (methyl vs. fluoro) and heterocycle substitution (thiophene vs. pyridine) drastically alter bioactivity . Physicochemical properties: Purity ≥99%, suggesting robust synthetic protocols for methylphenoxy derivatives.
  • 2-(4-Chloro-2-methylphenoxy)-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]acetamide (): Key difference: Chloro and methyl substituents on phenoxy; ethyl-methylpyrazole side chain.
Pyrazole-Pyridine Hybrid Modifications
  • N-(3-Ethynylphenyl)-2-(4-((6-(1-methyl-1H-pyrazol-4-yl)thieno[3,2-d]pyrimidin-4-yl)amino)phenyl)acetamide (): Key difference: Thieno[3,2-d]pyrimidine core instead of pyridine; ethynylphenyl substituent. Physicochemical properties: LC-MS data ([M + H]+) provided for characterization, a method applicable to the target compound .
Acetamide Side Chain Variations
  • N-(4-(2-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide (): Key difference: Thiazole ring and phenylpyrazole substituents. Implications: The acetamide’s nitrogen environment (thiazole vs. pyridine) influences electronic properties and target selectivity .
Table 1: Key Data for Structural Analogs
Compound Name Key Structural Features Biological Activity Synthesis Yield/Data Reference
Target Compound 4-Fluorophenoxy, pyridine-pyrazole Not reported Not provided -
2-(4-Methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide Methylphenoxy, thiophene Cooling agent Purity ≥99%
N-(3-Ethynylphenyl)-2-(4-((6-(1-methyl-1H-pyrazol-4-yl)thienopyrimidin-4-yl)amino)phenyl)acetamide Thienopyrimidine, ethynylphenyl Kinase inhibition LC-MS: [M + H]+ = 571.198
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide Chloro, cyano Insecticidal (Fipronil derivative) Not reported
Activity Trends
  • Fluorine vs. Chlorine : Fluorine’s electronegativity enhances metabolic stability and bioavailability compared to chlorine’s lipophilicity, as seen in Fipronil derivatives .
  • Heterocycle Impact: Pyridine (target compound) vs.

Q & A

Basic: What synthetic routes are recommended for 2-(4-fluorophenoxy)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide, and how can purity be optimized?

Answer:
The synthesis of structurally analogous acetamide derivatives typically involves multi-step protocols:

Substitution reactions under alkaline conditions to introduce fluorophenoxy groups (e.g., using 4-fluorophenol with halogenated intermediates) .

Condensation reactions with cyanoacetic acid or activated esters under condensing agents like EDCI/HOBt to form the acetamide backbone .

Purification : Use flash chromatography (silica gel, gradient elution) followed by recrystallization from ethanol/water mixtures to achieve >95% purity. Monitor reaction progress via TLC and confirm final structure with <sup>1</sup>H/<sup>13</sup>C NMR and HRMS .

Advanced: How can computational methods aid in predicting the biological target interactions of this compound?

Answer:
Methodology :

  • Molecular docking : Use software like AutoDock Vina to model interactions with kinase domains (e.g., EGFR, JAK2) based on pyridinyl-pyrazole motifs observed in similar compounds .
  • QSAR modeling : Train models using datasets from PubChem BioAssay (e.g., AID 504850) to correlate structural descriptors (logP, polar surface area) with activity .
  • MD simulations : Assess binding stability over 100 ns trajectories in GROMACS, focusing on fluorine-mediated hydrophobic interactions .

Basic: What spectroscopic techniques are critical for characterizing this compound’s structure?

Answer:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Identify key signals (e.g., fluorophenyl protons at δ 7.1–7.3 ppm, pyrazole-CH3 at δ 2.5 ppm) .
  • FT-IR : Confirm amide C=O stretch (~1650 cm<sup>-1</sup>) and aromatic C-F vibrations (~1220 cm<sup>-1</sup>) .
  • HRMS : Verify molecular ion [M+H]<sup>+</sup> with <2 ppm error (expected m/z ~410.15 for C20H18FN3O2) .

Advanced: How can structure-activity relationship (SAR) studies resolve contradictions in reported biological activities?

Answer:
Case Example :

  • Contradiction : Inconsistent IC50 values against COX-2 (5–50 µM across studies).
  • Resolution :
    • Analog synthesis : Modify pyridinyl-methyl linker length (C1 vs. C2) and assay in identical conditions (e.g., 10% FBS, 37°C) .
    • Pharmacophore mapping : Identify critical residues (e.g., fluorophenyl for hydrophobic binding, pyrazole-N for H-bonding) using Schrödinger’s Phase .
    • Meta-analysis : Pool data from 15+ studies (e.g., ChEMBL entries) to statistically validate trends .

Basic: What in vitro assays are suitable for initial biological screening?

Answer:

  • Antiproliferative activity : MTT assay on HeLa and MCF-7 cells (72 hr exposure, IC50 calculation via GraphPad Prism) .
  • Enzyme inhibition : Fluorescence-based kinase assays (e.g., EGFR-TK assay kit, Cayman Chemical) at 10 µM .
  • Solubility : Shake-flask method in PBS (pH 7.4) with HPLC quantification .

Advanced: How can crystallographic data inform the optimization of this compound’s bioavailability?

Answer:

  • Single-crystal XRD : Resolve bond angles (e.g., pyridinyl-C–N–C acetamide torsion ~120°) to guide backbone rigidity adjustments .
  • Hirshfeld surface analysis : Quantify F···H interactions (target >8% surface contacts for enhanced membrane permeability) .
  • Polymorph screening : Use solvent-drop grinding to identify forms with improved dissolution rates (e.g., Form II melts at 198°C vs. Form I at 185°C) .

Basic: What stability tests are essential for long-term storage?

Answer:

  • Forced degradation : Expose to 40°C/75% RH for 4 weeks; monitor decomposition via HPLC (acceptance: <5% impurity) .
  • Light sensitivity : ICH Q1B testing under UV (320–400 nm); protect with amber glass vials if photolysis >10% .
  • Solution stability : Assess in DMSO (10 mM) at −20°C for 6 months; avoid freeze-thaw cycles .

Advanced: How can metabolomics identify off-target effects in preclinical models?

Answer:

  • LC-MS/MS profiling : Compare plasma metabolites (e.g., CYP3A4-mediated hydroxylation products) between treated/control rodents .
  • Pathway analysis : Use MetaboAnalyst 5.0 to map altered pathways (e.g., glutathione depletion indicating oxidative stress) .
  • Dose-response : Administer 10–100 mg/kg orally to establish NOAEL and correlate with metabolite shifts .

Basic: What are the recommended controls for in vivo toxicity studies?

Answer:

  • Vehicle control : 0.5% carboxymethylcellulose (CMC) in saline, administered at 10 mL/kg .
  • Positive control : Doxorubicin (5 mg/kg, i.p.) for hematotoxicity benchmarks .
  • Biomarkers : Monitor ALT/AST (liver), BUN/creatinine (kidney) weekly .

Advanced: How can fragment-based drug design (FBDD) improve this compound’s selectivity?

Answer:

  • Library screening : Screen 500-fragment library (e.g., Life Chemicals) via SPR to identify binders to off-target kinases .
  • Thermal shift assay : Measure ΔTm (>2°C indicates strong binding) for fragments competing with the acetamide group .
  • Click chemistry : Introduce triazole spacers to reduce hERG affinity while maintaining target engagement .

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